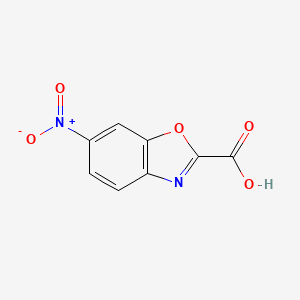

6-Nitro-1,3-benzoxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHIPZUMHCETCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 6 Nitro 1,3 Benzoxazole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 6-Nitro-1,3-benzoxazole-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the nitro group, the carboxylic acid, and the heterocyclic ring system is expected to shift the aromatic protons significantly downfield, likely into the 8.0-9.0 ppm range.

The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0 to 13.0 ppm, due to strong deshielding and hydrogen bonding. openstax.orglibretexts.org This signal's broadness can be influenced by solvent and concentration.

The expected signals for the aromatic protons are:

H-4: This proton is adjacent to the ring oxygen and would likely appear as a doublet.

H-5: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to appear as a doublet of doublets, coupled to both H-4 and H-7.

H-7: This proton, positioned between the nitro group and the ring nitrogen, would be the most deshielded of the aromatic protons and is expected to appear as a doublet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | N/A |

| H-7 | ~8.8 | Doublet (d) | ~2.0 (⁴J) |

| H-5 | ~8.5 | Doublet of Doublets (dd) | J ≈ 9.0 (³J), 2.0 (⁴J) |

| H-4 | ~8.0 | Doublet (d) | J ≈ 9.0 (³J) |

Carbon (¹³C) NMR Chemical Shift and Multiplicity Analysis

Carboxyl Carbon (C=O): This carbon is expected to appear in the typical range for aromatic carboxylic acids, approximately 160-170 ppm. openstax.orglibretexts.org

Benzoxazole (B165842) Carbons: The C-2 carbon, bonded to the electronegative oxygen and nitrogen atoms as well as the carboxylic acid group, will be significantly downfield. The C-3a and C-7a carbons at the ring fusion will also have characteristic shifts.

Aromatic Carbons: The carbon atom directly attached to the nitro group (C-6) will be deshielded, while the other aromatic carbons (C-4, C-5, C-7) will appear in the 110-150 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in coupled spectrum) |

|---|---|---|

| -COOH | ~165 | Quaternary (C) |

| C-2 | ~158 | Quaternary (C) |

| C-6 | ~148 | Quaternary (C) |

| C-3a | ~145 | Quaternary (C) |

| C-7a | ~142 | Quaternary (C) |

| C-5 | ~125 | Methine (CH) |

| C-7 | ~120 | Methine (CH) |

| C-4 | ~112 | Methine (CH) |

Application of Advanced Two-Dimensional NMR Techniques

To confirm these assignments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the spin-spin coupling relationships between adjacent aromatic protons, specifically showing a correlation between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton to its directly attached carbon atom, correlating the signals for H-4, H-5, and H-7 to C-4, C-5, and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons. For instance, the carboxylic acid proton could show a correlation to C-2 and the carboxyl carbon. H-7 would show correlations to C-5, C-6, and C-7a, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of 6-Nitro-1,3-benzoxazole-2-carboxylic acid would be dominated by absorptions from the carboxylic acid and nitro groups.

The most characteristic IR absorption for the carboxylic acid is the very broad O-H stretching band, which typically extends from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching signals. openstax.orglibretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. The carbonyl (C=O) stretch is expected to produce a strong, sharp band. For aromatic carboxylic acids where the carbonyl is conjugated with the ring, this band typically appears around 1710-1680 cm⁻¹. researchgate.net

The nitro group gives rise to two prominent stretching vibrations: a strong asymmetric stretch (νas) typically between 1560-1500 cm⁻¹ and a medium-intensity symmetric stretch (νs) between 1360-1320 cm⁻¹. researchgate.netscispace.com

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=N Stretch / C=C Stretch | Benzoxazole / Aromatic | 1620 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | Nitro | 1360 - 1320 | Medium |

| C-O Stretch | Carboxylic Acid / Ether | 1300 - 1200 | Strong |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion. For 6-Nitro-1,3-benzoxazole-2-carboxylic acid, the molecular formula is C₈H₄N₂O₅. The calculated monoisotopic mass is 208.0120 Da. An HRMS measurement confirming this exact mass to within a few parts per million would provide unambiguous confirmation of the compound's elemental composition.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙ at m/z 208) may be observed. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). libretexts.org Nitroaromatic compounds can fragment through the loss of •NO and •NO₂.

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺˙ | [C₈H₄N₂O₅]⁺˙ | Molecular Ion | 208 |

| [M - OH]⁺ | [C₈H₃N₂O₄]⁺ | Loss of hydroxyl radical | 191 |

| [M - COOH]⁺ | [C₇H₃N₂O₃]⁺ | Loss of carboxyl radical (decarboxylation) | 163 |

| [M - NO₂]⁺ | [C₈H₄NO₃]⁺ | Loss of nitro radical | 162 |

| [M - CO₂]⁺˙ | [C₇H₄N₂O₃]⁺˙ | Loss of carbon dioxide | 164 |

X-ray Crystallography for Definitive Solid-State Structural Determination

No published single-crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, and atomic coordinates for 6-Nitro-1,3-benzoxazole-2-carboxylic acid, was found.

Microcrystal Electron Diffraction (MicroED) for Crystalline Structural Insights

There is no available information regarding the use of Microcrystal Electron Diffraction (MicroED) to determine the crystalline structure of 6-Nitro-1,3-benzoxazole-2-carboxylic acid.

Elemental Analysis for Compositional Verification

Specific experimental results from elemental analysis (CHN analysis) for 6-Nitro-1,3-benzoxazole-2-carboxylic acid, which would provide the percentage composition of carbon, hydrogen, and nitrogen to verify its empirical formula, were not found in the reviewed literature.

In Depth Computational Chemistry and Theoretical Investigations of 6 Nitro 1,3 Benzoxazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. These theoretical methods provide a framework for understanding its intrinsic properties.

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length | C=N (oxazole ring) | ~1.29 Å |

| Bond Length | C-O (oxazole ring) | ~1.36 Å |

| Bond Length | N-O (nitro group) | ~1.22 Å |

| Bond Angle | O-C-N (oxazole ring) | ~115° |

| Dihedral Angle | Benzene (B151609) Ring - Nitro Group | ~7.4° |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, governing the molecule's electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. The presence of the electron-withdrawing nitro (-NO2) group significantly lowers the LUMO energy of the molecule, enhancing its electrophilic character. researchgate.net From these energies, various chemical reactivity descriptors can be calculated. researchgate.net

| Parameter | Abbreviation | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 eV | Electron-donating ability (Nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.2 eV | Electron-accepting ability (Electrophilicity) |

| Energy Gap | ΔE | 4.3 eV | Chemical reactivity and stability |

| Global Hardness | η | 2.15 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.95 | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (oxazole) | π(C-C) (aromatic ring) | ~25.5 |

| LP(2) O (nitro group) | π(N-O) | ~40.2 |

| π(C-C) (aromatic ring) | π*(C-C) (aromatic ring) | ~18.9 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. rsc.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. For 6-Nitro-1,3-benzoxazole-2-carboxylic acid, these areas are concentrated around the oxygen atoms of the nitro and carboxylic acid groups. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. rsc.org FMO mapping, which visualizes the HOMO and LUMO, complements the MEP analysis by showing the specific orbitals involved in electron donation and acceptance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. dergipark.org.tr By developing a mathematical model, QSAR can predict the activity of new or untested molecules. nih.gov For 6-Nitro-1,3-benzoxazole-2-carboxylic acid, a QSAR model could be developed to predict its potential as an antimicrobial or anticancer agent based on a dataset of related benzoxazole (B165842) derivatives. researchgate.net The model relies on calculating various molecular descriptors, which are numerical values representing the molecule's topological, electronic, or steric properties. For nitroaromatic compounds, descriptors such as the LUMO energy (ELUMO), hydrophobicity (logP), and electrophilicity index (ω) are often critical in predicting their biological effects and toxicity. nih.gov

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Electronic | LUMO Energy (ELUMO) | Relates to electrophilicity and potential for reaction with biological nucleophiles. |

| Hydrophobicity | logP | Predicts membrane permeability and distribution in biological systems. |

| Topological | Molecular Connectivity Index (¹χ) | Describes molecular size and branching, affecting receptor binding. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 6-Nitro-1,3-benzoxazole-2-carboxylic acid, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.net The simulation predicts the preferred binding orientation and calculates a docking score or binding energy, which estimates the affinity between the ligand and the target. researchgate.netnih.gov This method is instrumental in identifying potential drug candidates by screening for compounds that bind strongly to disease-relevant targets, such as cyclooxygenase (COX) enzymes or bacterial proteins. nih.govacs.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the movements and interactions of atoms, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. Parameters like Root-Mean-Square Deviation (RMSD) are analyzed to confirm the stability of the binding pose. researchgate.net

| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonding, π-π stacking |

| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen bonding, electrostatic interactions |

Theoretical Thermochemical Studies and Energy Landscapes

Computational chemistry is a powerful tool for investigating the thermodynamic stability and reactivity of molecules. Theoretical thermochemical studies typically involve the calculation of key parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values provide insight into the energetic feasibility of a compound's existence and its potential for transformation.

Furthermore, the analysis of a molecule's energy landscape, through techniques like conformational analysis and the mapping of potential energy surfaces, is crucial for understanding its flexibility, preferred three-dimensional structures, and the energy barriers associated with different conformations. This information is vital for predicting a molecule's behavior and interactions in various chemical and biological environments.

Although specific data for 6-Nitro-1,3-benzoxazole-2-carboxylic acid is absent, studies on related compounds offer a glimpse into the methodologies that would be employed for such an investigation. For instance, research on other benzoxazole derivatives has utilized DFT and other high-level quantum chemical methods to predict their geometries, vibrational frequencies, and electronic properties. Similar approaches would be necessary to generate the thermochemical data and energy landscapes for 6-Nitro-1,3-benzoxazole-2-carboxylic acid.

Without dedicated computational studies on 6-Nitro-1,3-benzoxazole-2-carboxylic acid, any discussion of its theoretical thermochemistry and energy landscape would be purely speculative. The generation of accurate data tables and detailed research findings, as requested, is contingent upon the availability of such focused scientific inquiry.

Structure Activity Relationship Sar Studies of 6 Nitro 1,3 Benzoxazole 2 Carboxylic Acid Derivatives

Influence of the Nitro Group at Position 6 on Biological Activity Profiles

The presence and position of the nitro (NO₂) group on the benzoxazole (B165842) ring are critical determinants of biological activity. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. nih.gov

Research indicates that a nitro group at the 6-position of the benzoxazole scaffold can contribute to various biological activities. jocpr.com For instance, in a series of benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, a nitro group at the 6-position was found to be more active than other compounds in terms of anti-inflammatory activity. mdpi.com This suggests that the electron-withdrawing nature of the nitro group at this specific position can enhance interactions with biological targets.

The position of the nitro group is crucial. Nitration of benzoxazole predominantly occurs at the C6-position. globalresearchonline.net Studies on 5-nitro-1,3-benzoxazole derivatives have demonstrated strong anthelmintic effects. globalresearchonline.net In some cases, dinitro derivatives of benzoxazole have shown significant activity against both sensitive and resistant strains of M. tuberculosis. jocpr.com

The enhanced therapeutic action is not unique to benzoxazoles. In other heterocyclic compounds, such as 1,4-benzodiazepin-2-ones, a nitro group at the 7-position enhances the therapeutic action. nih.gov This highlights a general principle where the strategic placement of an electron-withdrawing group can positively modulate biological activity.

Significance of the Carboxylic Acid Moiety at Position 2 in Bioactivity Modulation

The carboxylic acid (-COOH) group at the 2-position of the benzoxazole ring plays a pivotal role in the molecule's biological activity, primarily by influencing its physicochemical properties such as solubility and its ability to interact with biological targets. researchgate.net

The carboxylic acid functional group is a key determinant of pharmacophores in many biologically active compounds. researchgate.net Its ability to ionize at physiological pH can enhance water solubility, which is a crucial factor for drug absorption and distribution. researchgate.net

The most common synthetic route to 2-substituted benzoxazoles involves the condensation of 2-aminophenol (B121084) with carboxylic acids or their derivatives. researchgate.net This highlights the importance of the carboxylic acid moiety in the fundamental structure of these compounds. In some studies, the presence of an acetic acid group at the fifth position on the benzoxazole moiety has been shown to elevate cytotoxic activity against cancer cell lines. nih.gov

While the carboxylic acid group itself is important, its derivatives, such as amides, also play a significant role. Amides are stable and can provide a three-dimensional scaffold necessary for optimal binding to target enzymes. researchgate.net

Impact of Additional Substitutions on the 1,3-Benzoxazole Scaffold on Efficacy and Selectivity

Beyond the nitro and carboxylic acid groups, additional substitutions on the 1,3-benzoxazole scaffold can profoundly impact the efficacy and selectivity of the resulting derivatives. The positions available for substitution on the benzoxazole ring, particularly at the 2, 5, and 6-positions, allow for fine-tuning of the molecule's biological properties. globalresearchonline.netnih.gov

Studies have shown that substitutions at the 2 and 5-positions are particularly decisive for biological activity. jocpr.comnih.gov For instance, the introduction of electron-withdrawing groups like chlorine (Cl) and nitro (NO₂) at the ortho- and para-positions, respectively, has been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net

The nature of the substituent at the 2-position is critical. The presence of aryl groups at this position has been observed to result in more inhibitory activity than alkyl groups in some benzoxazole derivatives. mdpi.com For example, 2-phenyl benzoxazole can be nitrated to produce 6-nitro-2-phenyl benzoxazole, indicating the compatibility of an aryl substituent at C2 with a nitro group at C6. globalresearchonline.net

Furthermore, the lipophilicity of the molecule, which can be modified by substitutions, plays a significant role in its biological activity. For instance, in a set of dinitrobenzylsulfanyl derivatives of benzoxazole, lower lipophilicity was found to have a significant contribution to their antimycobacterial activity. jocpr.com

The following table summarizes the impact of various substitutions on the biological activity of benzoxazole derivatives based on available research:

| Position of Substitution | Substituent | Observed Impact on Biological Activity |

| 2 | Aryl groups | Generally enhances inhibitory activity compared to alkyl groups. mdpi.com |

| 5 | Halogen, Hydroxyl, Methyl | Can lead to enhanced antiproliferative activity. nih.gov |

| 5 | Acetic acid group | Elevated cytotoxic activity against cancer cell lines. nih.gov |

| 6 | Nitro group | Can enhance anti-inflammatory and antimycobacterial activity. jocpr.commdpi.com |

| 6 | Acyl function | Favorable for analgesic activity in 2-oxo-3H-benzoxazole derivatives. jocpr.com |

Comparative SAR Analysis with Other Benzoxazole and Structurally Related Benzimidazole Analogues

Benzimidazoles and benzoxazoles are isosteric, meaning they have a similar shape and size, which can lead to comparable biological activities. nih.gov However, the difference in the heteroatom at position 1 (oxygen in benzoxazole, nitrogen in benzimidazole) can influence factors like hydrogen bonding capacity and metabolic stability, leading to variations in potency and selectivity.

In some studies, the replacement of a benzothiazole (B30560) ring with benzimidazole and benzoxazole resulted in a slight decrease in potency against certain cancer cell lines, but the activities were fundamentally retained. nih.gov This suggests that for some biological targets, the core benzo-fused heterocyclic structure is more critical than the specific heteroatom.

SAR studies on benzimidazoles have shown that substitutions at the N1, C2, C5, and C6 positions greatly influence their anti-inflammatory activity. nih.gov This is analogous to the importance of substitutions at similar positions on the benzoxazole ring. For example, a nitro group at the 6-position of benzimidazole was found to be more active than other derivatives in anti-inflammatory assays. mdpi.com

The following table provides a comparative overview of SAR findings for benzoxazole and benzimidazole derivatives:

| Feature | Benzoxazole Derivatives | Benzimidazole Derivatives |

| Core Heterocycle | Benzene (B151609) ring fused to an oxazole (B20620) ring. | Benzene ring fused to an imidazole (B134444) ring. |

| Key Positions for Substitution | 2, 5, and 6-positions are critical for modulating activity. jocpr.comnih.gov | N1, C2, C5, and C6 positions significantly influence biological activity. nih.gov |

| Influence of Nitro Group | A 6-nitro group can enhance biological activity. jocpr.com | A 6-nitro group has been shown to increase anti-inflammatory activity. mdpi.com |

| Substituents at C2 | Aryl groups at the 2-position often lead to higher inhibitory activity. mdpi.com | The nature of the substituent at C2 is a key determinant of activity. nih.gov |

Mechanistic Dissection of Biological Activities of 6 Nitro 1,3 Benzoxazole 2 Carboxylic Acid Non Clinical Focus

Investigation of Antimicrobial Action Mechanisms

The antimicrobial properties of nitroaromatic compounds, including 6-Nitro-1,3-benzoxazole-2-carboxylic acid, are attributed to the chemical and physical characteristics of the nitro group. nih.gov This functional group's electron-withdrawing nature, polarity, and redox potential are pivotal to its biological activity. nih.gov The antimicrobial effect is often dependent on the reduction of the nitro group, a process that can form reactive intermediates like nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These intermediates can interact with and damage essential biomolecules within microbial cells, leading to cell death. encyclopedia.pub

Benzoxazole (B165842) derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov The antibacterial mechanism of nitro-containing compounds often involves the generation of toxic intermediates through the reduction of the nitro group. encyclopedia.pub These reactive species can covalently bind to bacterial DNA, causing nuclear damage and ultimately leading to cell death. encyclopedia.pub

One notable benzoxazole-nitrothiophene compound, IITR00803, has been shown to possess broad-spectrum antibacterial properties, particularly against enteric pathogens. nih.govresearchgate.net Its mode of action includes perturbing the membrane potential of bacteria such as Salmonella enterica serovar Typhimurium and Escherichia coli. nih.govresearchgate.net Additionally, it exhibits DNA-damaging activity against E. coli. nih.govresearchgate.net A significant advantage of this compound is its ability to evade efflux pumps like AcrAB-TolC, which are common mechanisms of antibiotic resistance in bacteria. nih.govresearchgate.net

The antibacterial efficacy of nitrothiazole derivatives, which share the nitro-aromatic feature, is also noteworthy. Their mode of action is bactericidal, and their effectiveness against anaerobic bacteria is particularly pronounced. nih.gov This suggests that the nitro group is a key chemical feature responsible for their potent antibacterial effects. nih.gov

Benzoxazole and its derivatives are recognized for their antifungal properties. jocpr.comnih.gov The antifungal activity of nitro-substituted benzoxazoles is often linked to their ability to interfere with essential fungal cellular processes. The nitro group plays a crucial role in this activity, with its reduction leading to the formation of reactive intermediates that can damage fungal biomolecules. encyclopedia.pub

One of the primary mechanisms of antifungal action for many agents is the disruption of the fungal cell wall or membrane. nih.gov Benzoxazole derivatives can inhibit the synthesis of critical cell wall components like β-1,3-D-glucan or chitin. nih.gov The inhibition of enzymes such as 1,3-β-D-glucan synthase compromises the structural integrity of the cell wall, leading to osmotic instability and cell death. nih.gov

Another key target for antifungal agents is the ergosterol (B1671047) biosynthesis pathway. encyclopedia.pub Ergosterol is an essential component of the fungal cell membrane, and its inhibition disrupts membrane fluidity and function. Some nitro-containing antifungal compounds act by inhibiting enzymes like 14α-demethylase, which is crucial for ergosterol synthesis. encyclopedia.pub

Furthermore, nitro-containing compounds can act as electrophiles and oxidants, targeting cysteine-based enzymes and redox-active molecules within fungal cells. mdpi.com This can disrupt critical metabolic pathways and antioxidant defense systems. mdpi.com For instance, nitroalkene benzenes have been shown to inhibit tyrosine phosphatases by oxidizing the catalytic cysteinyl residue, an action that can be reversed by reducing agents. mdpi.com

The antifungal spectrum of substituted nitrobenzenes has been demonstrated against various fungi, including Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov The specific activity of these compounds can be influenced by the nature and position of other substituents on the benzene (B151609) ring. encyclopedia.pubnih.gov

Elucidation of Antiproliferative and Anticancer Mechanisms

Benzoxazole derivatives have emerged as a significant class of compounds with potential anticancer activities. humanjournals.com Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical cellular signaling pathways that are dysregulated in cancer. rsc.org

A primary mechanism through which benzoxazole derivatives exert their antiproliferative effects is by inhibiting various protein kinases and other enzymes crucial for cancer cell proliferation and survival. rsc.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net These compounds typically mimic the binding mode of known VEGFR-2 inhibitors like sorafenib, fitting into the ATP-binding pocket of the kinase domain. nih.govresearchgate.netresearchgate.net The presence of electron-withdrawing groups, such as a nitro group, on the benzoxazole scaffold can enhance the inhibitory activity, possibly by increasing the acidity of an adjacent amide NH group and thereby strengthening its hydrogen bonding interaction with the enzyme's active site. nih.gov

DNA Topoisomerase II Inhibition: While direct inhibition of DNA Topoisomerase II by 6-Nitro-1,3-benzoxazole-2-carboxylic acid is not explicitly detailed in the provided context, related heterocyclic compounds are known to target this enzyme. For instance, benzothiazole (B30560) derivatives have been shown to interact with and inhibit DNA gyrase, a bacterial topoisomerase, suggesting a potential for similar mechanisms in eukaryotic topoisomerases. nih.gov

Akt and NF-κB Inhibition: The precise inhibitory profiles of 6-Nitro-1,3-benzoxazole-2-carboxylic acid against Akt and NF-κB are not specified. However, the broader class of benzoxazole derivatives has been shown to interfere with signaling pathways that involve these key proteins. For example, some derivatives induce apoptosis through pathways that could be influenced by Akt and NF-κB signaling. humanjournals.com

The antiproliferative activity of benzoxazole derivatives extends beyond single enzyme inhibition to the broader modulation of cellular signaling pathways.

Induction of Apoptosis: A significant anticancer mechanism of benzoxazole derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This is often achieved by altering the expression levels of pro-apoptotic and anti-apoptotic proteins. For instance, potent benzoxazole-based VEGFR-2 inhibitors have been shown to cause an increase in the levels of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the BAX/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis. nih.govsemanticscholar.org

Cell Cycle Arrest: In addition to inducing apoptosis, some benzoxazole derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. nih.govresearchgate.net Treatment of cancer cells with certain benzoxazole compounds has been observed to lead to an accumulation of cells in the Pre-G1 or G1 phase of the cell cycle, indicating an inhibition of cell cycle progression. nih.govresearchgate.net

Inhibition of Angiogenesis: Through the inhibition of VEGFR-2, benzoxazole derivatives can effectively block the signaling cascade that leads to angiogenesis. This anti-angiogenic effect has been demonstrated in studies showing a reduction in the proliferation and migration of human umbilical vascular endothelial cells (HUVECs) upon treatment with these compounds. semanticscholar.org

Anti-inflammatory Cytokine Modulation: Some benzoxazole derivatives have also been found to exert significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, which can play a role in promoting cancer cell proliferation and survival. nih.gov

Unraveling Anti-inflammatory Action Mechanisms

Benzoxazole and its derivatives have been recognized for their significant anti-inflammatory properties. jocpr.comajphr.comnih.govresearchgate.netresearchgate.netnih.gov The core mechanism often involves the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. nih.govresearchgate.net

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable gastrointestinal side effects are often associated with the inhibition of COX-1. nih.gov Research has focused on developing selective COX-2 inhibitors to maximize therapeutic benefits while minimizing adverse effects. nih.gov

Studies on various 2-substituted benzoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov This selective inhibition is a key aspect of their anti-inflammatory mechanism. Additionally, some benzoxazole derivatives have been shown to inhibit the synthesis of prostaglandin (B15479496) E, a key mediator of inflammation. jocpr.com

The anti-inflammatory activity of benzoxazole derivatives has been confirmed in various in vivo models, such as the carrageenan-induced paw edema model in rats. ajphr.comnih.govnih.govnih.gov In these models, the administration of benzoxazole compounds has been shown to significantly reduce inflammation. ajphr.comnih.gov The potency of these compounds can be influenced by the nature of the substituents on the benzoxazole ring. For instance, the presence of a chloro group has been observed to enhance anti-inflammatory activity. ajphr.com

Furthermore, the anti-inflammatory mechanism of some related compounds, such as benzimidazole-2-carboxylic acids, is also suggested to involve the inhibition of prostaglandin synthesis. researchgate.net This suggests a common mechanistic pathway for heterocyclic compounds in mediating anti-inflammatory responses.

Modulation of the Cholinergic System: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

There is a lack of direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 6-Nitro-1,3-benzoxazole-2-carboxylic acid. However, research on other benzoxazole derivatives suggests that this class of compounds can act as cholinesterase inhibitors. For instance, a series of 2-aryl-6-carboxamide benzoxazole derivatives have been shown to be potent, selective, and mixed-type dual inhibitors of both AChE and BChE. nih.govnih.gov This mixed-type inhibition implies that these compounds can bind to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. nih.govnih.gov

The general mechanism for cholinesterase inhibition by carbamates, a class of compounds that can be conceptually related to the carboxylic acid derivative , involves a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of a serine residue in the enzyme's active site, which renders the enzyme inactive. researchgate.netnih.gov The rate of this inhibition is influenced by the structural features of the inhibiting molecule. nih.gov

Molecular docking studies with other benzoxazole derivatives have helped to visualize the interactions within the active sites of AChE and BChE, providing a basis for understanding their inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Benzoxazole Derivatives against AChE and BChE

| Compound Derivative | Target Enzyme | IC50 (nM) | Type of Inhibition |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | AChE | 12.62 | Mixed-type |

| 2-Aryl-6-carboxamide benzoxazole (Compound 36) | BChE | 25.45 | Mixed-type |

This table presents data for a related benzoxazole derivative to illustrate the potential activity of this chemical class, not for 6-Nitro-1,3-benzoxazole-2-carboxylic acid itself.

Mechanisms of Amyloid Beta (Aβ) Aggregation Inhibition

Direct evidence for the inhibition of amyloid-beta (Aβ) aggregation by 6-Nitro-1,3-benzoxazole-2-carboxylic acid is not present in the available literature. A study involving 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids, which share the benzoxazole core, found their inhibitory activity on Aβ aggregation to be insignificant when evaluated by the thioflavin T assay. nih.govkoreascience.kr

However, the presence of a nitro group in the target compound is noteworthy. Research on nitrophenols has demonstrated their ability to prevent the aggregation of Aβ peptides and even to disaggregate existing fibrils. nih.govresearchgate.net The proposed mechanism for the anti-aggregating effect of nitro-containing compounds on Aβ relates to the modification of specific amino acid residues within the peptide. For example, the nitration of tyrosine residues in Aβ has been shown to stabilize oligomers and prevent the formation of larger fibrils. nih.govfrontiersin.org This is thought to occur because the introduction of a nitro group can alter the local electrostatic and steric environment, disrupting the intermolecular interactions necessary for fibril formation. frontiersin.org

Natural compounds can inhibit Aβ aggregation through various mechanisms, including the stabilization of monomeric Aβ, remodeling of oligomers into non-toxic forms, and inhibition of secondary nucleation. frontiersin.org

Melatonin (B1676174) Receptor Agonism: Binding and Signaling Pathways

While specific studies on the melatonin receptor agonism of 6-Nitro-1,3-benzoxazole-2-carboxylic acid are not available, the benzoxazole nucleus has been established as a melatoninergic pharmacophore. nih.gov This suggests that compounds containing this scaffold have the potential to bind to and activate melatonin receptors (MT1 and MT2).

Studies on various benzoxazole derivatives have shown that they can exhibit high binding affinity for both human MT1 and MT2 receptors. nih.govnih.govsci-hub.st The binding affinity is influenced by the nature and position of substituents on the benzoxazole ring system. sci-hub.st For example, modifications at the 2-position of the benzoxazole ring have been shown to significantly impact receptor affinity and selectivity. sci-hub.st

Melatonin receptors are G-protein coupled receptors (GPCRs). nih.gov Upon agonist binding, they primarily couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com They can also modulate other signaling pathways, including those involving phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com The specific signaling cascade activated can be cell-type dependent and may differ between MT1 and MT2 receptors. nih.gov

Table 2: Binding Affinities of Representative Benzoxazole Derivatives for Melatonin Receptors

| Compound Derivative | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) |

| Benzoxazole Derivative 13 | 0.0018 | 0.07 |

| Benzoxazole Derivative 19 | 0.0025 | 0.076 |

This table shows data for related benzoxazole derivatives to indicate the potential for this chemical class to interact with melatonin receptors. Data is not for 6-Nitro-1,3-benzoxazole-2-carboxylic acid.

Monoamine Oxidase (MAO) Inhibition Pathways

There is no direct research on the monoamine oxidase (MAO) inhibitory activity of 6-Nitro-1,3-benzoxazole-2-carboxylic acid. However, studies on related heterocyclic structures provide some insights. For instance, derivatives of 2,1-benzisoxazole, a structural isomer of benzoxazole, have been identified as inhibitors of MAO, with some showing specificity for the MAO-B isoform. nih.gov Similarly, thiobenzoxazole derivatives have also been reported to inhibit MAO activity. nih.gov

The mechanism of MAO inhibition can be either reversible or irreversible. Reversible inhibitors typically engage in non-covalent interactions with the enzyme's active site, while irreversible inhibitors form a covalent bond, often with the flavin adenine (B156593) dinucleotide (FAD) cofactor. The presence of a nitro group can also influence MAO inhibitory activity. Certain enamides bearing a nitro functionality have been shown to be potent and selective MAO-B inhibitors, acting through a reversible and competitive mechanism. mdpi.com

Molecular docking studies with other heterocyclic MAO inhibitors suggest that the inhibitor binds within the substrate cavity of the enzyme, with specific substituents contributing to the binding affinity and selectivity for either MAO-A or MAO-B. nih.govmdpi.com

Table 3: MAO Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 (µM) |

| 2,1-Benzisoxazole Derivative (7a) | MAO-B | 0.017 |

| 2,1-Benzisoxazole Derivative (5) | MAO-A | 3.29 |

| Nitro-bearing Enamide (NEA3) | MAO-B | 0.0092 |

This table provides data for structurally related compounds to illustrate the potential for MAO inhibition, not for 6-Nitro-1,3-benzoxazole-2-carboxylic acid itself.

Future Research Trajectories and Emerging Paradigms for 6 Nitro 1,3 Benzoxazole 2 Carboxylic Acid

Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds based on the 6-Nitro-1,3-benzoxazole-2-carboxylic acid scaffold. nih.gov These computational tools can dramatically accelerate the traditional "design-make-test-analyze" cycle of drug discovery. biopharmatrend.com

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, virtual derivatives. nih.gov For the 6-Nitro-1,3-benzoxazole-2-carboxylic acid series, ML models could forecast key parameters such as binding affinity for a specific target, solubility, bioavailability, and potential toxicity (ADMET properties). nih.govpatsnap.com This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govintuitionlabs.ai

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules. nih.gov By providing the model with the 6-Nitro-1,3-benzoxazole-2-carboxylic acid core as a starting point and defining desired properties (e.g., high potency, low toxicity), the AI can generate novel derivatives with optimized characteristics. This approach facilitates the exploration of a much wider chemical space than is possible through manual design alone. patsnap.com The collaboration between Exscientia and Sumitomo Dainippon Pharma, which resulted in an AI-designed molecule entering clinical trials in a fraction of the typical time, highlights the transformative potential of this technology. patsnap.comintuitionlabs.ai

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of benzoxazole (B165842) derivatives is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. mdpi.com Future work on 6-Nitro-1,3-benzoxazole-2-carboxylic acid will benefit from these advancements, moving away from harsh reagents and lengthy reaction times.

Green Chemistry Approaches: Modern synthetic methodologies focus on reducing waste, energy consumption, and the use of hazardous solvents. mdpi.com Techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly shorten reaction times and improve yields for benzoxazole formation. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal solvent, offer another eco-friendly alternative. mdpi.com

Advanced Catalysis: The development of novel catalysts is central to sustainable synthesis. Recent literature describes a variety of catalytic systems for constructing the benzoxazole ring, including:

Copper-catalyzed cyclization: Methods using copper catalysts, sometimes in nanoparticle form, have proven effective for the intramolecular cyclization to form benzoxazoles. organic-chemistry.orgacs.org

Palladium-catalyzed reactions: Palladium catalysts are used in cascade reactions, such as N-arylation followed by Sonogashira coupling and cyclization, to build complex N-heterocycles in a one-pot approach. mdpi.com

Ionic Liquids and N-Heterocyclic Carbenes (NHCs): Imidazolium-based ionic liquids can act as both solvent and promoter, offering a metal-free and recyclable reaction medium. nih.govbohrium.com NHCs are also emerging as powerful organocatalysts for the activation of carboxylic acids. researchgate.netbohrium.com

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often under very mild conditions, and has been applied to the functionalization of N-heterocycles. nih.gov

| Catalytic System/Method | Key Features | Potential Advantage for Synthesis |

|---|---|---|

| Microwave/Ultrasound Assistance | Energy-efficient, rapid heating mdpi.com | Reduced reaction times and improved yields mdpi.com |

| Copper Nanoparticles | Heterogeneous, recyclable catalyst organic-chemistry.org | Ease of separation and reuse, sustainability organic-chemistry.org |

| Palladium-Catalyzed Cascade | One-pot, multi-step synthesis mdpi.com | Increased molecular complexity and efficiency mdpi.com |

| Ionic Liquids (e.g., Imidazolium chloride) | Metal-free, reusable solvent/promoter nih.gov | Eco-friendly and economical nih.gov |

| Photoredox Catalysis | Light-driven, mild reaction conditions nih.gov | High functional group tolerance, novel reactivity nih.gov |

Application of Structure-Based Drug Design Principles for Enhanced Target Selectivity

Structure-based drug design (SBDD) utilizes three-dimensional structural information of biological targets to design molecules that can bind with high affinity and selectivity. This approach is crucial for optimizing derivatives of 6-Nitro-1,3-benzoxazole-2-carboxylic acid into precision therapeutic agents. The benzoxazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. scite.aiarabjchem.org

Target Identification and Molecular Docking: Once a biological target (e.g., a specific kinase enzyme like VEGFR-2, which is a known target for some benzoxazole derivatives) is identified, computational molecular docking can be employed. tandfonline.comresearchgate.netnih.gov This technique predicts the preferred orientation and binding affinity of the compound within the target's active site. Docking studies can elucidate key interactions between the nitro group, the carboxylic acid, and the benzoxazole rings with specific amino acid residues, providing a roadmap for rational design. researchgate.netnih.gov

Pharmacophore Modeling and Lead Optimization: Based on the binding mode, a pharmacophore model can be constructed, which defines the essential spatial arrangement of functional groups required for biological activity. nih.gov This model guides the modification of the 6-Nitro-1,3-benzoxazole-2-carboxylic acid structure to enhance potency and, critically, selectivity. For instance, modifications can be designed to exploit differences in the active sites between the intended target and related off-target proteins, thereby minimizing potential side effects. Several studies have successfully used these principles to design novel benzoxazole-based inhibitors with potent and selective activity. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-nitro-1,3-benzoxazole-2-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nitration of 1,3-benzoxazole-2-carboxylic acid derivatives. Key intermediates (e.g., nitro-substituted precursors) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized using -NMR and -NMR to confirm regioselectivity. For example, nitration at the 6-position can be validated by downfield shifts in aromatic protons adjacent to the nitro group in -NMR spectra . IR spectroscopy can corroborate nitro group absorption bands near 1,520–1,370 cm.

Q. How does the nitro group influence the stability of 6-nitro-1,3-benzoxazole-2-carboxylic acid under varying pH conditions?

- Methodological Answer : Stability studies should employ HPLC-UV (e.g., C18 column, 0.1% formic acid/acetonitrile mobile phase) to monitor degradation. The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis under alkaline conditions. Buffer solutions (pH 3–9) incubated at 25–40°C for 24–72 hours can quantify degradation products. Comparative LC-MS analysis of parent and degraded samples identifies hydrolyzed intermediates like 1,3-benzoxazole-2,6-dicarboxylic acid .

Q. What spectroscopic techniques are critical for distinguishing 6-nitro-1,3-benzoxazole-2-carboxylic acid from its isomers?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation by resolving nitro group orientation and hydrogen bonding patterns. For rapid differentiation, -NMR coupling constants (e.g., J) and -NMR chemical shifts (e.g., C-6 at ~145 ppm due to nitro proximity) are diagnostic. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the nitro group on the reactivity of 6-nitro-1,3-benzoxazole-2-carboxylic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess electrophilicity. The nitro group lowers the LUMO energy, enhancing reactivity toward nucleophiles. Solvent effects (PCM model) and Mulliken charge distribution analysis quantify charge density at the carboxylic acid moiety, guiding predictions for esterification or amidation kinetics .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted benzoxazole derivatives?

- Methodological Answer : Discrepancies in -NMR splitting patterns may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) experiments (−20°C to 80°C) can identify dynamic processes. For example, broadening of peaks at elevated temperatures suggests tautomeric equilibria. Cross-validation with -NMR or -NMR (if fluorinated analogs exist) provides additional resolution .

Q. How can the biological activity of 6-nitro-1,3-benzoxazole-2-carboxylic acid be systematically evaluated in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) predicts binding affinities. In vitro assays (IC) using recombinant enzymes and fluorogenic substrates (e.g., COX-2 Inhibitor Screening Kit) validate inhibition. Structure-activity relationship (SAR) studies compare nitro-substituted analogs to identify critical substituent positions for potency .

Key Research Challenges

- Contradiction in Yield Optimization : Nitration reactions may produce <50% yield due to competing side reactions (e.g., over-nitration). Kinetic studies (HPLC monitoring) and temperature control (0–5°C) mitigate this .

- Data Validation : Discrepancies between experimental and theoretical NMR shifts require cross-referencing multiple computational models (e.g., GIAO vs. empirical increments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.